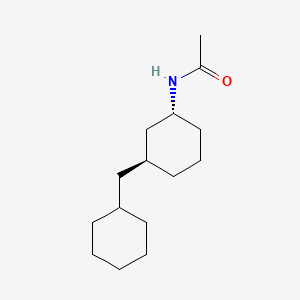

N-Acetyl-(E)-3-cyclohexylmethylcyclohexylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

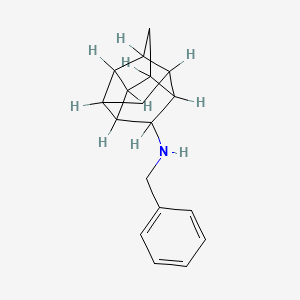

N-acetil-3-ciclohexilmetilciclohexilamina es un compuesto orgánico que pertenece a la clase de las aminas alifáticas. Es un líquido incoloro con un olor a pescado y es miscible con agua. Este compuesto es un intermedio útil en la producción de varios compuestos orgánicos y tiene aplicaciones en múltiples campos, incluyendo química, biología, medicina e industria .

Métodos De Preparación

N-acetil-3-ciclohexilmetilciclohexilamina se puede sintetizar a través de varios métodos. La ruta sintética principal implica la hidrogenación completa de la anilina utilizando catalizadores a base de cobalto o níquel. La reacción es la siguiente: [ \text{C}6\text{H}_5\text{NH}_2 + 3\text{H}_2 \rightarrow \text{C}6\text{H}{11}\text{NH}_2 ] Otro método implica la alquilación del amoníaco utilizando ciclohexanol {_svg_2}. Los métodos de producción industrial típicamente emplean estas rutas debido a su eficiencia y rentabilidad.

Análisis De Reacciones Químicas

N-acetil-3-ciclohexilmetilciclohexilamina experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen oxígeno molecular, catalizadores a base de alúmina y procesos de hidrogenación. Por ejemplo, la oxidación de la ciclohexilamina con oxígeno molecular sobre un catalizador heterogéneo puede producir ciclohexanona oxima, un compuesto de importancia comercial . Los principales productos formados a partir de estas reacciones incluyen ciclohexanona, ciclohexanona oxima y N-ciclohexilidenciclohexilamina .

Aplicaciones Científicas De Investigación

N-acetil-3-ciclohexilmetilciclohexilamina tiene numerosas aplicaciones de investigación científica. En química, sirve como intermedio en la síntesis de otros compuestos orgánicos. En biología, se utiliza en el estudio del metabolismo de las aminas y las interacciones enzimáticas. En medicina, es un bloque de construcción para productos farmacéuticos, incluyendo mucolíticos, analgésicos y broncodilatadores . En la industria, se utiliza como inhibidor de la corrosión y ayuda de lavado en la industria de la tinta de impresión .

Mecanismo De Acción

El mecanismo de acción de N-acetil-3-ciclohexilmetilciclohexilamina implica su interacción con objetivos moleculares y vías en sistemas biológicos. Por ejemplo, durante el proceso de oxidación, la ciclohexilamina reacciona con el oxígeno molecular para formar ciclohexanona y ciclohexanona oxima. Las condiciones de reacción, como la temperatura y la presencia de catalizadores, juegan un papel crucial en la determinación de la eficiencia y la selectividad de la reacción .

Comparación Con Compuestos Similares

N-acetil-3-ciclohexilmetilciclohexilamina se puede comparar con otros compuestos similares, como la ciclohexanamina, la aminohexahidrobenceno y la hexahidroanilina. Estos compuestos comparten estructuras químicas y propiedades similares, pero difieren en sus aplicaciones específicas y reactividad. Por ejemplo, la ciclohexanamina es un precursor de reactivos basados en sulfenamida utilizados como aceleradores para la vulcanización, mientras que la aminohexahidrobenceno se utiliza en la producción de varios productos farmacéuticos .

Propiedades

Número CAS |

97702-86-8 |

|---|---|

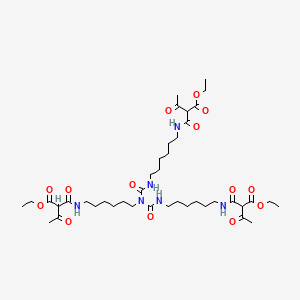

Fórmula molecular |

C15H27NO |

Peso molecular |

237.38 g/mol |

Nombre IUPAC |

N-[(1R,3S)-3-(cyclohexylmethyl)cyclohexyl]acetamide |

InChI |

InChI=1S/C15H27NO/c1-12(17)16-15-9-5-8-14(11-15)10-13-6-3-2-4-7-13/h13-15H,2-11H2,1H3,(H,16,17)/t14-,15+/m0/s1 |

Clave InChI |

MSNGKQAMRGJVCW-LSDHHAIUSA-N |

SMILES isomérico |

CC(=O)N[C@@H]1CCC[C@H](C1)CC2CCCCC2 |

SMILES canónico |

CC(=O)NC1CCCC(C1)CC2CCCCC2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5-bromo-2-methylphenyl)-[5-(4-fluorophenyl)thiophen-2-yl]methanol](/img/structure/B12740979.png)

![6-(4-methoxyphenyl)-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(18),3,5,8,10,12,14,16-octaene](/img/structure/B12740984.png)

![(6R,7R)-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-5,8-dioxo-7-[(2-phenylacetyl)amino]-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12740999.png)